molecular formula C19H20N4O3S2 B2446045 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1351590-64-1

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2446045
CAS RN: 1351590-64-1
M. Wt: 416.51
InChI Key: NOGRIBRPGRAEFM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (CONH2), a thiadiazole ring (a five-membered ring with two nitrogen atoms and one sulfur atom), and a furan ring (a five-membered ring with one oxygen atom). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group might undergo hydrolysis, and the thiadiazole and furan rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Derivative Formation

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound with potential interest in the field of synthetic chemistry, particularly in the synthesis of heterocyclic compounds and their derivatives. One approach involves the condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thiourea and various N,N'-disubstituted thioureas, following the Hantzsch reaction scheme. This method leads to the synthesis of 2,5-diamino-1,3-thiazole derivatives, which upon further treatment can yield substituted 2-thiohydantoins, demonstrating the compound's utility in generating a broad range of heterocyclic structures (Balya et al., 2008).

Biological Activities

The compound and its derivatives have shown a range of biological activities, including antimicrobial, antinociceptive, and anticancer properties. Synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, structurally related to the query compound, demonstrated significant anti-inflammatory and analgesic activities. These derivatives act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Another study on the synthesis of nitrothiophene derivatives, which share a common structural motif with the query compound, explored their application as radiosensitizers and bioreductively activated cytotoxins. The findings indicate the compound's relevance in enhancing radiotherapy's efficacy and selective toxicity towards cancer cells under hypoxic conditions (Threadgill et al., 1991).

Anticancer Evaluation

The study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally related to the query compound, highlighted their synthesis under microwave irradiation and subsequent evaluation against various cancer cell lines. The results demonstrated significant anticancer activity, with some compounds showing GI50 values comparable to Adriamycin, a standard drug. This highlights the potential of the compound and its derivatives in anticancer drug development (Tiwari et al., 2017).

Antimicrobial and Dyeing Applications

Additionally, the synthesis of arylazothiazole disperse dyes containing selenium, derived from similar structural frameworks, has been undertaken for application in dyeing polyester fibers. These novel synthesized compounds showed not only high efficiency in dyeing applications but also exhibited significant antioxidant, antitumor, and antimicrobial activities, indicating the versatility of such compounds in both industrial and biomedical fields (Khalifa et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, if the compound were a drug, its mechanism of action could involve binding to a specific protein or enzyme .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds with an amide group can be toxic if swallowed .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-10-6-5-7-15(12(10)3)20-16(24)9-27-19-23-22-18(28-19)21-17(25)14-8-11(2)26-13(14)4/h5-8H,9H2,1-4H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGRIBRPGRAEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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